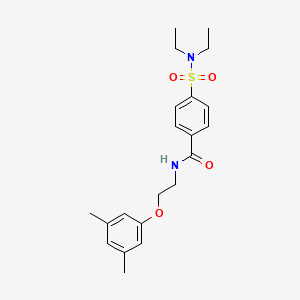
4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide, also known as DADB, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. In cancer cells, 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In neuronal cells, 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress response genes. In bacterial cells, 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has been shown to disrupt the cell membrane and inhibit the activity of various enzymes involved in bacterial metabolism.
Biochemical and Physiological Effects
4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the protection against oxidative stress-induced damage in neuronal cells, and the inhibition of bacterial growth. In addition, 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has been found to have low toxicity in vitro and in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potent activity against various cancer cell lines and bacterial strains. However, its limitations include the lack of understanding of its mechanism of action and its potential off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide, including the investigation of its potential applications in other fields, such as inflammation and immunomodulation. In addition, further studies are needed to elucidate the mechanism of action of 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide and to identify its potential off-target effects. Furthermore, the development of 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide derivatives with improved potency and selectivity could lead to the discovery of new therapeutic agents.
Synthesemethoden
4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide can be synthesized through a multi-step process involving the reaction of 4-aminobenzamide with diethylsulfamoyl chloride, followed by the reaction with 3,5-dimethylphenol and ethyl chloroformate. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroprotection, 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has been found to protect against oxidative stress-induced damage in neuronal cells. In antimicrobial activity, 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has exhibited potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-5-23(6-2)28(25,26)20-9-7-18(8-10-20)21(24)22-11-12-27-19-14-16(3)13-17(4)15-19/h7-10,13-15H,5-6,11-12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDJJJMOLGKJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCOC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopentyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2645168.png)
![2-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2645170.png)
![2-(1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2645171.png)
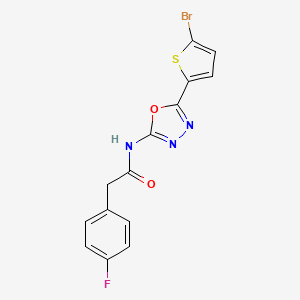
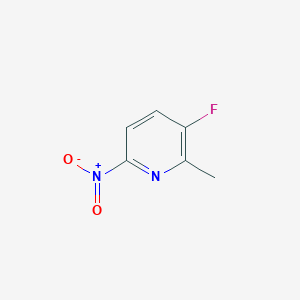
![2-{[(2E)-3-phenylprop-2-en-1-yl]thio}benzoic acid](/img/structure/B2645176.png)
![2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2645178.png)
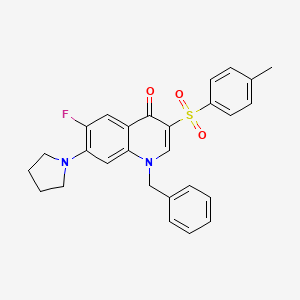
![7-Fluoro-2-methyl-3-[[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2645182.png)
![1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2645183.png)
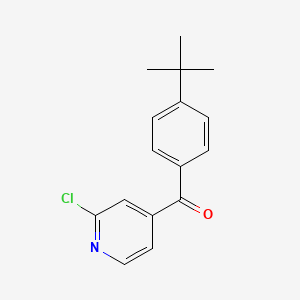
![3-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2645185.png)
![N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2645187.png)
![1-[2-(3-Fluoro-4-methoxyphenyl)acetyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2645189.png)